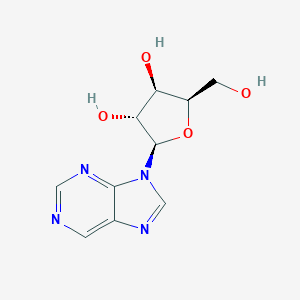

Nebularine

Description

Purine nucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Phellinus igniarius, Medicago sativa, and other organisms with data available.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXACSTFXYYMV-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015580 | |

| Record name | Nebularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-33-4 | |

| Record name | Nebularine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebularine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEBULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nebularine: A Multifaceted Purine Nucleoside Analog with Potent Anti-proliferative and Anti-viral Activity

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog isolated from the mushroom Lepista nebularis. It exhibits a broad spectrum of biological activities, including potent antitumor, antiviral, and cytotoxic effects. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its enzymatic inhibition, interference with nucleic acid synthesis, and induction of cellular apoptosis and cell cycle arrest. Detailed experimental protocols and quantitative data are provided to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through several key mechanisms, primarily centered around its structural similarity to adenosine (B11128). Following cellular uptake, this compound can be phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms, which are the active moieties responsible for many of its cytotoxic effects.

Inhibition of Key Enzymes in Purine Metabolism

A primary mode of action of this compound is the competitive inhibition of enzymes involved in purine metabolism.

-

Adenosine Deaminase (ADA): this compound is a known competitive inhibitor of adenosine deaminase, an enzyme crucial for the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] Inhibition of ADA leads to an accumulation of adenosine and deoxyadenosine, which can have various downstream effects, including cytotoxicity, particularly in lymphoid cells. This compound has a reported inhibition constant (Ki) of 16 µM for adenosine deaminase.[2]

-

Xanthine (B1682287) Oxidase: this compound also acts as a competitive inhibitor of xanthine oxidase.[1] This enzyme is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Inhibition of xanthine oxidase can disrupt purine catabolism.

Interference with Nucleic Acid Synthesis

Following its conversion to this compound triphosphate, the molecule acts as an ATP analog and competitively inhibits RNA synthesis.[3]

-

Inhibition of RNA Polymerase: this compound triphosphate competitively inhibits the incorporation of ATP into the growing RNA chain by RNA polymerase.[3] This leads to a potent suppression of RNA synthesis, with ribosomal RNA being the most affected component.[3] The disruption of RNA synthesis subsequently halts protein production and leads to cell death.

-

Inhibition of DNA Synthesis: The profound inhibition of RNA synthesis by this compound ultimately leads to the secondary inhibition of DNA synthesis, contributing significantly to its anticancer properties.[3]

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus 1 (HSV-1), with a reported IC50 of 0.6 µM in Vero cells.[2] This activity is attributed to the inhibition of viral DNA synthesis. As a purine nucleoside analog, it is proposed that a phosphorylated form of this compound acts as a competitive inhibitor of the HSV DNA polymerase.[1][4]

Cellular Effects

The enzymatic inhibition and disruption of nucleic acid synthesis by this compound culminate in profound cellular consequences, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

While the precise signaling cascade initiated by this compound is not fully elucidated, its action as a purine nucleoside analog suggests the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. The key players in this pathway are the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and initiator caspases such as caspase-9.

Cell Cycle Arrest

Purine and pyrimidine (B1678525) analogs are known to induce cell cycle arrest.[5] It is hypothesized that by interfering with DNA and RNA synthesis, this compound triggers cell cycle checkpoints, leading to an arrest, likely in the G1 phase. This arrest would be mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound.

| Enzyme Inhibition | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| This compound | Adenosine Deaminase | 16 µM[2] | Competitive[1] |

| This compound | Xanthine Oxidase | Not Reported | Competitive[1] |

| This compound Monophosphate | Herpes Simplex Virus DNA Polymerase | Not Reported | Competitive[4] |

| This compound Triphosphate | E. coli RNA Polymerase | Not Reported | Competitive with ATP[3] |

| Cellular Activity | Cell Line | Parameter | Value |

| Antiviral Activity | Vero | IC50 (HSV-1) | 0.6 µM[2] |

| Cytotoxicity | COS-7 | Cytotoxic at | 10, 100 µM[2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Experimental Protocols

Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric methods for measuring ADA activity.

Materials:

-

Adenosine Deaminase (e.g., from calf intestine)

-

Adenosine

-

This compound

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 265 nm

Procedure:

-

Prepare a stock solution of adenosine in potassium phosphate buffer.

-

Prepare various concentrations of this compound in the same buffer.

-

In a quartz cuvette, mix the potassium phosphate buffer, adenosine solution, and the desired concentration of this compound.

-

Initiate the reaction by adding a standardized amount of adenosine deaminase to the cuvette.

-

Immediately monitor the decrease in absorbance at 265 nm over time. The rate of decrease is proportional to the ADA activity.

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is a standard method for assessing xanthine oxidase inhibitory activity.

Materials:

-

Xanthine Oxidase (e.g., from bovine milk)

-

Xanthine

-

This compound

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare various concentrations of this compound in the same buffer.

-

In a cuvette, mix the phosphate buffer, xanthine solution, and the desired concentration of this compound.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a standardized amount of xanthine oxidase.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculate the rate of uric acid formation for each inhibitor concentration.

-

Determine the IC50 and/or Ki values from the dose-response curves and kinetic plots.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)

This protocol measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

³H-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to grow to the desired confluency.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Pulse-label the cells by adding ³H-thymidine to the culture medium for a short duration (e.g., 1-2 hours).

-

Wash the cells to remove unincorporated ³H-thymidine.

-

Precipitate the DNA by adding cold TCA.

-

Wash the precipitate to remove any remaining unincorporated label.

-

Lyse the cells and transfer the lysate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Determine the effect of this compound on DNA synthesis by comparing the counts per minute (CPM) of treated cells to untreated controls.

Conclusion

This compound is a potent purine nucleoside analog with a complex mechanism of action that involves the inhibition of key metabolic enzymes, disruption of nucleic acid synthesis, and induction of programmed cell death and cell cycle arrest. Its broad-spectrum activity against cancer cells and viruses makes it an intriguing candidate for further therapeutic development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this promising natural product. Further investigation into the specific signaling pathways activated by this compound will be crucial for optimizing its therapeutic applications and for the design of novel, more targeted analogs.

References

- 1. Synthesis of New this compound Analogues and Their Inhibitory Activity against Adenosine Deaminase [jstage.jst.go.jp]

- 2. caymanchem.com [caymanchem.com]

- 3. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of herpes simplex virus DNA polymerase by purine ribonucleoside monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of G1 arrest by down-regulation of cyclin D3 in T cell hybridomas - PMC [pmc.ncbi.nlm.nih.gov]

Nebularine from Clitocybe nebularis: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebularine, a purine (B94841) ribonucleoside first identified in the clouded agaric mushroom, Clitocybe nebularis, has garnered significant interest within the scientific community for its potent cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities, including quantitative data on its cytotoxicity and enzyme inhibition. Furthermore, this document illustrates the key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound (9-β-D-ribofuranosyl-9H-purine) was the first biologically active compound to be isolated and identified from the fruiting bodies of Clitocybe nebularis (Batsch) P. Kumm.[1][2] Initially, it was recognized for its bacteriostatic activity, particularly against various mycobacteria, including Mycobacterium phlei, M. avium, and M. tuberculosis, as well as Brucella abortus.[3][4][5] This discovery paved the way for further investigations into the diverse pharmacological potential of this unique nucleoside analog. Beyond its antibacterial effects, this compound has demonstrated antifungal, plant cytotoxic, and significant antiproliferative activities against cancer cell lines.[1][5][6]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on established methodologies for the extraction and purification of this compound from the fresh fruiting bodies of Clitocybe nebularis.

Extraction

-

Maceration : Fresh fruiting bodies of C. nebularis (20 kg) are minced into small pieces and subjected to extraction with 70% aqueous methanol (B129727) (MeOH) at room temperature for 48 hours.[4]

-

Solvent Removal : The methanol is subsequently removed from the extract under reduced pressure to yield a concentrated aqueous solution.[4]

Solvent Partitioning

The concentrated aqueous extract is sequentially partitioned to separate compounds based on their polarity:

-

Ethyl Acetate (B1210297) Partition : The aqueous solution is first partitioned against ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.[4]

-

Butyl Alcohol Partition : The remaining aqueous layer is then partitioned against butyl alcohol.[4]

Chromatographic Purification

The ethyl acetate-soluble portion, which contains this compound, is concentrated in vacuo and subjected to a multi-step chromatographic purification process.

-

Silica (B1680970) Gel Column Chromatography :

-

Stationary Phase : Silica gel.

-

Elution : A gradient of increasing methanol (MeOH) in chloroform (B151607) (CHCl₃) is used to elute the compounds.[4] The fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Size-Exclusion Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : 50% aqueous MeOH is used for elution to further purify the this compound-containing fractions.[7]

-

-

Reversed-Phase Thin-Layer Chromatography (RP-TLC) :

-

Stationary Phase : C18-bonded silica gel.

-

Mobile Phase : A mobile phase of 40% aqueous MeOH is utilized for the final purification step, yielding pure this compound.[7]

-

Structural Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H and ¹³C NMR : The spectral data for this compound are consistent with a purine nucleoside structure composed of a purine base and a ribose sugar moiety.[4][5]

-

¹³C NMR (in CD₃OD) : Signals for five aromatic carbons (δ 153.2, 152.3, 149.1, 147.2, and 135.7), four oxygenated methine carbons (δ 90.5, 87.6, 75.8, and 72.1), and one methylene (B1212753) carbon (δ 62.9) are characteristic.[5]

-

-

Mass Spectrometry : Provides the molecular weight and fragmentation pattern, confirming the identity of the compound.

Quantitative Data

The following tables summarize the quantitative data related to the yield and biological activity of this compound.

| Parameter | Value | Source Organism | Reference |

| Yield | 25 mg | Clitocybe nebularis (from 20 kg fresh fruiting bodies) | [7] |

Table 1: Yield of this compound from Clitocybe nebularis

| Cell Line | IC₅₀ (µM) | Cell Type | Reference |

| K562 | 1.8 | Human chronic myelogenous leukemia | [1] |

| CEM | 2.1 | Human T-cell lymphoblast-like | [1] |

| MCF-7 | 2.3 | Human breast adenocarcinoma | [1] |

| BY-2 | 20 | Tobacco | [1] |

Table 2: Cytotoxic Activity of this compound

| Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Reference |

| Adenosine (B11128) Deaminase | 16 µM | Competitive |

Table 3: Enzyme Inhibition by this compound

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily stemming from its structural similarity to adenosine.

Cytotoxicity and Anticancer Activity

This compound demonstrates potent cytotoxic effects against various cancer cell lines.[1] This activity is attributed to its ability to interfere with fundamental cellular processes. As a nucleoside analog, this compound is phosphorylated within cells to its triphosphate derivative.[8] This triphosphate form acts as a competitive inhibitor of ATP, thereby inhibiting both DNA and RNA synthesis, which ultimately leads to cell death.[8]

Enzyme Inhibition

A key mechanism of action for this compound is the inhibition of adenosine deaminase.[9] This enzyme is crucial for purine metabolism, catalyzing the deamination of adenosine to inosine. By inhibiting adenosine deaminase, this compound can disrupt cellular adenosine levels, leading to downstream effects on signaling pathways that regulate cell growth and proliferation.

Antimicrobial Activity

This compound shows moderate antifungal activity against the plant pathogenic fungus Magnaporthe grisea and the human pathogenic fungus Trichophyton mentagrophytes.[2][4] Its antibacterial properties, particularly against mycobacteria, were among its first described biological activities.[3][4]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound in Clitocybe nebularis

The biosynthesis of this compound in C. nebularis proceeds via the enzymatic modification of adenosine. This pathway involves the deamination of adenosine, resulting in the release of hydroxylamine.[10]

Caption: Biosynthesis of this compound from Adenosine.

Experimental Workflow for Isolation and Purification

The overall workflow for isolating this compound from C. nebularis involves a series of extraction and chromatographic steps.

Caption: Workflow for this compound Isolation.

Proposed Cytotoxicity Signaling Pathway

The cytotoxic effects of this compound are mediated through the inhibition of crucial cellular processes. The following diagram illustrates the proposed signaling cascade.

Caption: this compound's Cytotoxicity Mechanism.

Conclusion

This compound, a naturally occurring purine ribonucleoside from Clitocybe nebularis, continues to be a compound of significant scientific interest. Its potent cytotoxic and antimicrobial activities, coupled with its well-characterized mechanisms of action involving the inhibition of DNA/RNA synthesis and adenosine deaminase, make it a compelling candidate for further investigation in drug development programs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine deaminase inhibition suppresses progression of 4T1 murine breast cancer by adenosine receptor‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

- 8. Effects of purine riboside on nucleic acid synthesis in ascites cells [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of adenosine deaminase activity results in cytotoxicity to T lymphoblasts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Nebularine as an Inhibitor of DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog with established cytotoxic, antiviral, and antiparasitic properties. Its mechanism of action as an inhibitor of DNA and RNA synthesis is of significant interest in drug development. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mechanism involves the intracellular phosphorylation of this compound to its triphosphate derivative, which then acts as a competitive inhibitor of ATP in nucleic acid synthesis.

Mechanism of Action

This compound exerts its inhibitory effects on DNA and RNA synthesis through a multi-step intracellular process. As an adenosine (B11128) analog, it is recognized by cellular enzymes involved in purine metabolism, leading to the formation of a fraudulent nucleotide that disrupts normal cellular processes.

Cellular Uptake and Metabolic Activation

This compound enters the cell, likely through nucleoside transporters.[1] Once inside the cell, it is extensively phosphorylated to its active triphosphate form, this compound triphosphate (NTP).[2] This phosphorylation is a critical step for its cytotoxic activity and is initiated by adenosine kinase (ADK), which converts this compound to this compound monophosphate (NMP). Subsequent phosphorylation to this compound diphosphate (B83284) (NDP) and then to NTP is carried out by other cellular nucleoside kinases.[3][4]

Metabolic activation of this compound.

Inhibition of RNA Synthesis

Inhibition of DNA Synthesis

This compound also strongly inhibits DNA synthesis in cancer cells.[2] The mechanism is presumed to be analogous to the inhibition of RNA synthesis, with this compound triphosphate acting as a competitive inhibitor of dATP for DNA polymerases. Studies on deoxythis compound, the deoxyribose form of this compound, in E. coli have shown that it has the template characteristics of adenine (B156593) and does not block DNA replication, suggesting that if incorporated, it would pair with thymine.[5] However, it is not definitively known if this compound itself, once converted to its deoxyribonucleotide triphosphate form, is incorporated into mammalian DNA. The primary inhibitory effect is likely due to the competition with dATP, leading to a halt in DNA replication.

Inhibition of RNA and DNA Polymerases.

Quantitative Data

Cytotoxicity

This compound exhibits significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K-562 | Chronic Myelogenous Leukemia | 1.8 | [6] |

| CEM | T-cell Leukemia | 2.1 | [6] |

| MCF-7 | Breast Adenocarcinoma | 2.5 | [6] |

| 3LL | Lewis Lung Carcinoma | < 20 µg/ml | [2] |

| L1210 | Lymphocytic Leukemia | < 20 µg/ml | [2] |

Enzyme Inhibition

| Enzyme | Source | Inhibition | Concentration | Citation |

| Xanthine Oxidase | Not specified | 85% | 20 µM | [7] |

| E. coli RNA Polymerase | Escherichia coli | Competitive with ATP | Not specified | [2] |

Experimental Protocols

Calcein AM Cytotoxicity Assay

This protocol is adapted from methodologies used to determine the IC50 values of this compound.[6]

Objective: To determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

-

Target cells (e.g., K-562, CEM, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

Calcein AM dye

-

DMSO

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Calcein AM Staining:

-

Prepare a 1 mM Calcein AM stock solution in DMSO.

-

Dilute the stock solution to a working concentration of 2 µM in PBS.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add 100 µL of the 2 µM Calcein AM working solution to each well.

-

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of cytoskeletal dynamics by mammalian nucleoside diphosphate kinase (NDPK) proteins [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (9-2'-deoxy-beta-D-ribofuranosylpurine) has the template characteristics of adenine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

Spectroscopic and Structural Elucidation of Nebularine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine (B94841) nucleoside analog with significant biological activities, including antitumor, antiviral, and antifungal properties. A thorough understanding of its chemical structure and spectroscopic properties is paramount for its application in drug design and development. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a discussion of the key structural features revealed by each technique. Furthermore, this guide illustrates the key signaling pathways affected by this compound, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Chemical Structure

This compound is a purine ribonucleoside consisting of a purine base attached to a β-D-ribofuranose moiety via a β-N⁹-glycosidic bond.

-

Systematic Name: (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)oxane-3,4-diol

-

Molecular Formula: C₁₀H₁₂N₄O₄[1]

-

Molecular Weight: 252.23 g/mol [1]

-

CAS Number: 550-33-4[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)oxane-3,4-diol |

| SMILES | C1=NC=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O |

| InChI | InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption maxima due to the electronic transitions within the purine ring.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Alkaline Solution (pH 13) | ~263 | Data not available |

Note: The λmax can be influenced by the solvent and pH.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., 0.1 M NaOH for alkaline conditions)[2]

Procedure:

-

Preparation of Standard Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[3]

-

Blank Measurement: Fill a quartz cuvette with the solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.[3]

-

Sample Measurement: Rinse a clean quartz cuvette with a small amount of the this compound solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If molar absorptivity is to be calculated, ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0) and use the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. The spectrum will show characteristic absorption bands for O-H, N-H, C-H, C=N, and C-O bonds.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H stretching | Hydroxyl groups (ribose) |

| 3300-3100 | N-H stretching | Purine ring |

| 3100-3000 | C-H stretching | Aromatic C-H (purine) |

| 3000-2850 | C-H stretching | Aliphatic C-H (ribose) |

| 1650-1550 | C=N, C=C stretching | Purine ring |

| 1250-1000 | C-O stretching | C-O bonds (ribose and ether) |

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.

-

Grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrometer Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the FT-IR spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Purine) | ~8.9 | s | - |

| H-6 (Purine) | ~8.7 | s | - |

| H-8 (Purine) | ~8.5 | s | - |

| H-1' (Ribose) | ~6.0 | d | ~5-6 |

| H-2' (Ribose) | ~4.6 | t | ~5-6 |

| H-3' (Ribose) | ~4.2 | t | ~5-6 |

| H-4' (Ribose) | ~4.0 | m | - |

| H-5'a, 5'b (Ribose) | ~3.7, ~3.6 | m | - |

| 2'-OH, 3'-OH, 5'-OH | ~5.0-5.5 | br s | - |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. Actual values may vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the pulse angle (e.g., 90°), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).[5]

-

Acquire the free induction decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to determine the connectivity of protons.

-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) [6]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Purine) | 152.4 |

| C-4 (Purine) | 148.9 |

| C-5 (Purine) | 124.6 |

| C-6 (Purine) | 145.7 |

| C-8 (Purine) | 142.1 |

| C-1' (Ribose) | 88.0 |

| C-2' (Ribose) | 73.5 |

| C-3' (Ribose) | 70.6 |

| C-4' (Ribose) | 85.9 |

| C-5' (Ribose) | 61.6 |

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer with ¹³C capabilities

Procedure:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Tune the ¹³C channel of the NMR probe.

-

Set up the proton decoupler to irradiate the entire proton frequency range.

-

-

Data Acquisition:

-

Use a standard pulse program for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[7]

-

Set the acquisition parameters, including a 30° pulse angle, an acquisition time of about 1-2 seconds, and a relaxation delay of 2 seconds.[7]

-

Acquire a larger number of scans (from hundreds to thousands) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Table 6: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Interpretation |

| [M+H]⁺ | 253.09 | Protonated molecular ion |

| [M+Na]⁺ | 275.07 | Sodium adduct |

| [M-H]⁻ | 251.08 | Deprotonated molecular ion |

| Fragment | 133 | [Ribose - H₂O]⁺ |

| Fragment | 121 | [Purine+H]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF, Q-TOF)

-

Appropriate solvent for sample introduction (e.g., methanol, acetonitrile/water mixture)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the ionization source.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.

-

Sample Infusion: Introduce the sample solution into the ionization source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

-

Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is commonly used for polar molecules like nucleosides and can be operated in positive or negative ion mode.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.[8][9]

Biological Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of key cellular processes, including nucleic acid synthesis and adenosine (B11128) metabolism.

Inhibition of DNA Synthesis

This compound, after being anabolized to its triphosphate form (Neb-TP), acts as a competitive inhibitor of adenosine triphosphate (ATP) in DNA and RNA synthesis.[10] This incorporation leads to the termination of chain elongation and ultimately apoptosis.

Inhibition of Adenosine Deaminase

This compound can act as an inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine.[11][12] By inhibiting ADA, this compound can lead to an accumulation of adenosine, which has various physiological effects.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and spectroscopic properties of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for the identification, characterization, and quantification of this important nucleoside analog. The visualization of its key signaling pathways provides a foundation for understanding its mechanism of action and for the future development of this compound-based therapeutics. Further research into the quantitative aspects of its spectroscopic properties and a more detailed elucidation of its interactions with biological targets will continue to advance its potential in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. uni-saarland.de [uni-saarland.de]

- 10. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of adenosine deaminase by azapurine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Nebularine as an Inhibitor of Adenosine Deaminase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of nebularine, a purine (B94841) ribonucleoside, and its role as a competitive inhibitor of adenosine (B11128) deaminase (ADA). ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. Inhibition of this enzyme has significant implications for modulating adenosine signaling, with therapeutic potential in various disease contexts. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines a representative experimental protocol for determining its inhibition constant (Ki), and visualizes the relevant biochemical pathways and experimental workflows.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine to inosine (B1671953) and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine.[1] This enzymatic activity is crucial for the regulation of intracellular and extracellular adenosine levels. Adenosine is an important signaling molecule that modulates a wide range of physiological processes through its interaction with specific G protein-coupled receptors.[2] Consequently, ADA plays a vital role in the development and function of the immune system, neurotransmission, and cardiovascular homeostasis.

This compound (9-β-D-ribofuranosylpurine) is a naturally occurring purine ribonucleoside analog of adenosine. Structurally, it lacks the 6-amino group present in adenosine. This modification allows it to act as an inhibitor of adenosine deaminase. Understanding the interaction between this compound and ADA is of significant interest for the development of therapeutic agents that can modulate adenosine levels for the treatment of various pathological conditions, including cancer and inflammatory disorders.

Mechanism of Action of this compound as an ADA Inhibitor

This compound functions as a competitive inhibitor of adenosine deaminase. This mode of inhibition means that this compound binds to the active site of the enzyme, the same site that the natural substrate, adenosine, binds to. By occupying the active site, this compound prevents the binding and subsequent deamination of adenosine, thereby reducing the overall catalytic activity of the enzyme.

The inhibitory action of this compound is further understood in the context of it being a transition-state analog . The enzymatic deamination of adenosine proceeds through a tetrahedral intermediate transition state.[3] this compound, when hydrated at the active site, is thought to mimic this high-energy transition state.[3] Enzymes have a high affinity for transition-state structures, and by mimicking this state, this compound binds tightly to the ADA active site, effectively blocking it.

The key steps in the proposed mechanism of ADA-catalyzed deamination and its inhibition by this compound are as follows:

-

A zinc ion (Zn²⁺) located in the active site of ADA activates a water molecule.[]

-

This activated water molecule performs a nucleophilic attack on the C6 position of the purine ring of adenosine, forming a tetrahedral intermediate.[]

-

This intermediate then collapses, leading to the elimination of an ammonia (B1221849) molecule and the formation of inosine.[]

-

This compound, lacking the 6-amino group, cannot be deaminated. Instead, its purine ring can be hydrated in the active site to form a stable structure that resembles the tetrahedral transition state of the natural substrate. This stable analog remains bound to the active site, inhibiting the enzyme.

Quantitative Inhibition Data

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |

| This compound | Not Specified | Competitive | 16 µM | N/A | --INVALID-LINK-- |

Note: N/A indicates that the data was not available in the reviewed literature.

Experimental Protocol: Determination of Ki for this compound

The following is a representative spectrophotometric method for determining the inhibition constant (Ki) of this compound for adenosine deaminase. This protocol is based on general procedures for ADA inhibition assays.

4.1. Principle

The activity of adenosine deaminase is monitored by measuring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for the substrate will increase, while the maximum velocity (Vmax) remains unchanged. By measuring the reaction rates at various substrate and inhibitor concentrations, the Ki value can be determined using a Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.

4.2. Materials and Reagents

-

Adenosine Deaminase (e.g., from calf spleen)

-

Adenosine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of UV absorbance measurements

-

Quartz cuvettes

4.3. Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of adenosine in potassium phosphate buffer.

-

Prepare a stock solution of this compound in potassium phosphate buffer.

-

Prepare a stock solution of adenosine deaminase in potassium phosphate buffer. Keep the enzyme solution on ice.

-

-

Assay Setup:

-

Set up a series of reactions in cuvettes, each containing a final volume of 1 mL.

-

Each reaction should contain potassium phosphate buffer, a fixed concentration of adenosine deaminase, and varying concentrations of adenosine.

-

To determine the effect of the inhibitor, prepare parallel sets of reactions containing different fixed concentrations of this compound.

-

Include a control set with no inhibitor.

-

-

Kinetic Measurement:

-

Equilibrate the cuvettes containing the buffer, substrate, and inhibitor (if applicable) at a constant temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding the adenosine deaminase solution and mix quickly.

-

Monitor the decrease in absorbance at 265 nm over time (e.g., for 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction. The change in absorbance per minute is proportional to the reaction rate.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration.

-

To determine the Ki value, the data can be analyzed in several ways:

-

Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.

-

Dixon Plot: Plot 1/v₀ versus the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where -[I] = Ki.

-

Non-linear Regression: Fit the data directly to the Michaelis-Menten equation for competitive inhibition: v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

-

-

Visualizations

Signaling Pathway: Purine Salvage and Impact of this compound

Caption: Impact of this compound on the Purine Salvage Pathway and Adenosine Signaling.

Experimental Workflow: ADA Inhibition Assay

Caption: Workflow for determining the inhibition constant (Ki) of an ADA inhibitor.

Logical Relationship: Competitive Inhibition

Caption: Schematic of competitive inhibition of an enzyme by an inhibitor.

Conclusion

This compound serves as a valuable tool for researchers studying the purine salvage pathway and adenosine signaling due to its role as a competitive inhibitor of adenosine deaminase. With a reported Ki of 16 µM, it offers a moderately potent means to modulate ADA activity. The mechanism of action, believed to involve the formation of a transition-state analog within the enzyme's active site, highlights a key strategy in rational drug design. The experimental protocols and visualizations provided in this guide offer a framework for the quantitative assessment of this compound and other potential ADA inhibitors, facilitating further research and development in this critical area of pharmacology.

References

The Structure-Activity Relationship of Nebularine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebularine, a purine (B94841) ribonucleoside antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including potent cytotoxic, antimicrobial, and antiviral properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound, 9-(β-D-ribofuranosyl)purine, is a naturally occurring purine analogue isolated from the mushroom Lepista nebularis.[1] Its structural similarity to endogenous purine nucleosides allows it to interfere with essential cellular processes, leading to a broad spectrum of biological effects.[2][3] this compound is known to inhibit DNA and RNA synthesis and has demonstrated cytotoxic activity against various cancer cell lines.[4][5] Furthermore, it acts as an inhibitor of several enzymes involved in purine metabolism, most notably adenosine (B11128) deaminase (ADA).[6]

The therapeutic potential of this compound is often limited by its toxicity.[7] This has spurred extensive research into the synthesis of this compound analogues with improved pharmacological profiles, including enhanced target specificity and reduced off-target effects. Understanding the structure-activity relationship (SAR) is paramount in rationally designing such analogues. This guide will explore how modifications to the purine ring and the ribose moiety of the this compound scaffold influence its biological activity.

Structure-Activity Relationship (SAR) of this compound and Analogues

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the purine ring and the ribose sugar.

Modifications of the Purine Ring

Substitutions at the C2 and C6 positions of the purine ring have been extensively explored to modulate the activity of this compound analogues.

-

C2 Position: Modifications at the C2 position can significantly impact the adenosine deaminase (ADA) inhibitory activity and cytotoxicity. Introduction of small alkyl or halogen groups can influence the electronic and steric properties of the molecule, affecting its interaction with target enzymes and receptors.

-

C6 Position: The C6 position is a critical determinant of activity. The absence of a substituent, as in this compound itself, is crucial for some of its biological effects. Introduction of various functional groups can either enhance or diminish its cytotoxic and enzymatic inhibitory properties. For instance, the presence of an amino group at C6, as in adenosine, drastically alters its biological role compared to this compound.

Modifications of the Ribose Moiety

Alterations to the ribose sugar, including changes to the hydroxyl groups and the furanose ring itself, have a profound impact on the pharmacokinetic and pharmacodynamic properties of this compound analogues. These modifications can affect cellular uptake, metabolic stability, and target binding affinity.

Quantitative Data Summary

The following tables summarize the quantitative biological data for this compound and a selection of its analogues, providing a basis for comparative SAR analysis.

Table 1: Cytotoxicity of this compound and Analogues against Various Cancer Cell Lines

| Compound/Analogue | Modification | Cell Line | IC50 (µM) | Reference |

| This compound | - | K562 (Leukemia) | 1.5 | [8] |

| CEM (Leukemia) | 2.0 | [8] | ||

| MCF-7 (Breast) | 5.0 | [8] | ||

| Analogue 1 | 2,6-disubstituted-1-deazathis compound | - | - | [9] |

| Analogue 2 | Pyrazole-fused tricyclic nucleoside | - | - | [9] |

Note: A comprehensive table with a wider range of analogues and specific IC50 values is challenging to compile due to the fragmented nature of the available data. Researchers are encouraged to consult the primary literature for specific compounds of interest.

Table 2: Adenosine Deaminase (ADA) Inhibitory Activity of this compound and Analogues

| Compound/Analogue | Modification | Ki (µM) | % Inhibition (at 400 µM) | Reference |

| This compound | - | - | - | [6] |

| 1-deazathis compound analogues | 2,6-disubstituted | Weak inhibitors | - | [9] |

| Compound 7 | 6-methyl-5-nitro-1-deazathis compound | - | 20 | [10] |

| Compound 10 | 6-methyl-5-amino-1-deazathis compound | - | 23 | [10] |

Note: Many studies report ADA inhibition as a percentage at a single concentration rather than Ki values, making direct comparison of potency difficult.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.

Synthesis of this compound Analogues

A general synthetic scheme for the preparation of 2,6-disubstituted-1-deazathis compound analogues involves the following key steps[9]:

-

Synthesis of the 1-deazapurine core: This is typically achieved through the conversion of a substituted picoline derivative.

-

Glycosylation: The 1-deazapurine core is then glycosylated using a Vorbrüggen-type reaction with a protected ribofuranose derivative.

-

Functional group manipulation: Subsequent chemical transformations are carried out to introduce desired substituents at the C2 and C6 positions and to deprotect the ribose hydroxyl groups.

A general workflow for the synthesis is depicted below:

Figure 1: General synthetic workflow for this compound analogues.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Adenosine Deaminase (ADA) Inhibition Assay

This assay measures the inhibition of ADA activity by monitoring the conversion of adenosine to inosine.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.5), purified ADA enzyme, and the this compound analogue at various concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a defined period.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, adenosine.

-

Measurement: Monitor the decrease in absorbance at 265 nm over time, which corresponds to the deamination of adenosine to inosine.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Western Blot Analysis for Apoptosis and Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with this compound analogues for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, p-Akt, Akt, p-mTOR, mTOR).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

This compound and its analogues exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to the induction of apoptosis.

Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.

Figure 2: this compound-induced intrinsic apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for this compound's interaction with this pathway is still emerging, many nucleoside analogues are known to modulate its activity. It is hypothesized that this compound-induced cellular stress may lead to the inhibition of this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.

Figure 3: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogues reveals a complex interplay between chemical structure and biological function. Modifications at the C2 and C6 positions of the purine ring, as well as alterations to the ribose moiety, are key strategies for tuning the cytotoxic and enzyme-inhibitory properties of these compounds. While significant progress has been made in synthesizing and evaluating a diverse range of analogues, a clear and comprehensive SAR profile requires further systematic investigation with standardized biological assays.

Future research should focus on elucidating the precise molecular targets of this compound and its analogues to enable the rational design of more selective and less toxic derivatives. A deeper understanding of their engagement with specific signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for developing these promising compounds into effective therapeutic agents for cancer and other diseases. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of next-generation this compound-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new this compound analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Cytotoxic Potential of Nebularine: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic effects of Nebularine, a purine (B94841) nucleoside analog, on various cancer cell lines. This compound, originally isolated from the mushroom Clitocybe nebularis, has demonstrated significant anti-proliferative properties, making it a compound of interest in the development of novel anticancer therapeutics. This document provides a comprehensive overview of its cytotoxic efficacy, detailed experimental protocols for assessing its effects, and a hypothesized mechanism of action based on current research.

Quantitative Analysis of Cytotoxic Efficacy

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| K-562 | Chronic Myelogenous Leukemia | ~2 | Calcein AM | [1] |

| CEM | T-cell Acute Lymphoblastic Leukemia | ~2 | Calcein AM | [1] |

| MCF-7 | Breast Adenocarcinoma | ~2 | Calcein AM | [1] |

| Tobacco BY-2 | - | 20 | Not Specified | [1] |

Note: The IC50 values for K-562, CEM, and MCF-7 cells were estimated from graphical data presented in the source.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>90%).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Hypothesized Signaling Pathway and Experimental Workflow

While the precise molecular targets of this compound are still under investigation, its classification as a purine nucleoside analog suggests interference with nucleic acid synthesis and metabolism.[2] Research on extracts from Clitocybe nebularis has indicated an upregulation of p53, p21, and p27, pointing towards an involvement of the p53 signaling pathway and subsequent cell cycle arrest.[3]

Hypothesized this compound-Induced Cytotoxic Pathway

The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cell lines.

Caption: General workflow for assessing the cytotoxicity of this compound.

Conclusion and Future Directions

This compound exhibits potent cytotoxic effects against a range of cancer cell lines at low micromolar concentrations. The provided experimental protocols offer a robust framework for researchers to further investigate its anticancer properties. While the precise signaling pathways remain to be fully elucidated, evidence suggests an induction of apoptosis and cell cycle arrest, potentially mediated by the p53 pathway.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's activity.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound through techniques such as transcriptomics, proteomics, and kinome profiling.

-